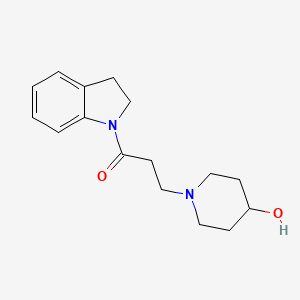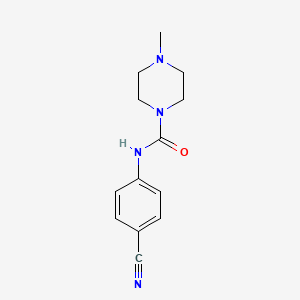
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as DHP and is a synthetic derivative of the alkaloid indole. DHP has been found to have a variety of biochemical and physiological effects, making it an interesting compound for scientific research.
作用機序
The exact mechanism of action of DHP is not fully understood, but it is thought to act on various signaling pathways in the body. DHP has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects. It has also been shown to modulate the activity of various enzymes and receptors, including the cannabinoid receptor CB1 and the dopamine transporter.
Biochemical and Physiological Effects:
DHP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DHP has also been shown to have antitumor effects, inhibiting the growth of various cancer cell lines in vitro and in vivo. In addition, DHP has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using DHP in lab experiments is its wide range of pharmacological activities. DHP has been shown to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using DHP is its potential toxicity. While DHP has been found to be relatively safe in animal studies, further research is needed to fully understand its safety profile.
将来の方向性
There are many potential future directions for research on DHP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DHP has been found to have neuroprotective properties and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use as an anticancer agent. DHP has been shown to have antitumor effects in various cancer cell lines and may be useful in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of DHP and its potential applications in the field of medicine.
合成法
The synthesis of DHP involves the reaction of 2,3-dihydroindole with 4-hydroxypiperidine in the presence of a suitable base. The resulting product is then purified using various methods, including column chromatography and recrystallization. The synthesis of DHP has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
DHP has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. DHP has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-14-6-9-17(10-7-14)11-8-16(20)18-12-5-13-3-1-2-4-15(13)18/h1-4,14,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMYSBBPIWQLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)





![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)